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molecular formula C12H21N3O3 B8503834 1-Pyrrolidineacetamide, N-(2-(butylamino)-2-oxoethyl)-2-oxo- CAS No. 67117-88-8

1-Pyrrolidineacetamide, N-(2-(butylamino)-2-oxoethyl)-2-oxo-

Cat. No. B8503834
M. Wt: 255.31 g/mol
InChI Key: CXCDJTJAAYSFKP-UHFFFAOYSA-N
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Patent
US04162325

Procedure details

9.12 g (0.04 mole) of N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester are heated for 12 hours under reflux with 7.7 g (0.1 mole) of n-butylamine. The reaction mixture is evaporated to dryness and the crystallized residue is washed with diethyl ether. The residual product is dried after filtration and washing with diethyl ether. 9.9 g of N-n-butyl-2-(2-oxo-1-pyrrolidineacetamido)-acetamide are thus obtained (yield: 97% of theory); M.P. 105°-106° C.
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])C.[CH2:17]([NH2:21])[CH2:18][CH2:19][CH3:20]>>[CH2:17]([NH:21][C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester
Quantity
9.12 g
Type
reactant
Smiles
C(C)OC(CNC(CN1C(CCC1)=O)=O)=O
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
WASH
Type
WASH
Details
the crystallized residue is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The residual product is dried
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(CNC(CN1C(CCC1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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